molecular formula C23H25NO2 B2874852 N-(2-hydroxy-2-methyl-4-phenylbutyl)-2-(naphthalen-1-yl)acetamide CAS No. 1351587-19-3

N-(2-hydroxy-2-methyl-4-phenylbutyl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B2874852
CAS No.: 1351587-19-3
M. Wt: 347.458
InChI Key: OPQOIJDQCBRXBZ-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-methyl-4-phenylbutyl)-2-(naphthalen-1-yl)acetamide (CAS 1351587-19-3, Molecular Weight: 347.46 g/mol) is a synthetic organic compound characterized by a naphthalene moiety linked to an acetamide group and a hydroxy-substituted phenylbutyl chain . This structural class of naphthyl-functionalized acetamide derivatives is of significant interest in medicinal chemistry research, particularly in the development of potential therapeutic agents for neurodegenerative diseases . Recent scientific studies on analogous compounds have highlighted their promising role as cholinesterase inhibitors, specifically targeting butyrylcholinesterase (BChE), an enzyme associated with the progression of Alzheimer's disease . Furthermore, naphthalene-acetamide scaffolds are frequently investigated for their antioxidant properties, which could provide a multi-target therapeutic strategy for conditions involving oxidative stress . Beyond neuropharmacology, related N-(naphthalen-yl)acetamide structures have demonstrated potent antiproliferative activities in vitro, suggesting potential applications in oncology research . Researchers value this compound as a key intermediate for synthesizing more complex molecules and for probing biological mechanisms and receptor interactions. This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-4-phenylbutyl)-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO2/c1-23(26,15-14-18-8-3-2-4-9-18)17-24-22(25)16-20-12-7-11-19-10-5-6-13-21(19)20/h2-13,26H,14-17H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQOIJDQCBRXBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)(CNC(=O)CC2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-methyl-4-phenylbutyl)-2-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-naphthylacetic acid with thionyl chloride to form 2-naphthylacetyl chloride.

    Amidation Reaction: The 2-naphthylacetyl chloride is then reacted with 2-hydroxy-2-methyl-4-phenylbutylamine in the presence of a base such as triethylamine to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-methyl-4-phenylbutyl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl and naphthyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether under reflux conditions.

    Substitution: Electrophiles such as bromine (Br2) in the presence of a Lewis acid like FeBr3.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(2-hydroxy-2-methyl-4-phenylbutyl)-2-(naphthalen-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(2-hydroxy-2-methyl-4-phenylbutyl)-2-(naphthalen-1-yl)acetamide exerts its effects depends on its specific application:

    Molecular Targets: It may interact with enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound shares structural motifs with several acetamide derivatives reported in the literature. Below is a detailed comparison based on substituents, synthesis, and pharmacological activities:

Structural and Functional Group Analysis

Compound Name Substituents Key Features Pharmacological Activity Reference
Target Compound : N-(2-hydroxy-2-methyl-4-phenylbutyl)-2-(naphthalen-1-yl)acetamide - 2-hydroxy-2-methyl-4-phenylbutyl chain
- Naphthalen-1-yl group
Hydroxy group enhances solubility; branched chain may improve target selectivity Hypothesized: MAO/BChE inhibition (based on structural analogs) N/A (not directly studied in evidence)
N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide - 3-chloro-4-fluorophenyl
- Naphthalen-1-yl
Halogen substituents increase lipophilicity Crystallographically characterized; potential enzyme inhibition
N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide - 4-methoxyphenyl
- Pyrrolidinyl-quinazoline sulfonyl
Sulfonyl and quinazoline groups enhance binding to kinase targets Anticancer activity (IC50 < 1 µM against HCT-1, MCF-7)
N-(naphthalen-1-yl)-2-(4-oxo-4,5-dihydro-1H-imidazol-2-yl)acetamide - Naphthalen-1-yl
- Imidazol-2-yl
Heterocyclic imidazole moiety improves metabolic stability Antimicrobial and anti-inflammatory potential

Pharmacological Activity Trends

  • Enzyme Inhibition :
    • MAO-B inhibitors like safinamide (α-milacemide derivative) show IC50 values < 0.1 µM, while triazole-benzothiazole acetamides exhibit dual MAO-B/BChE inhibition .
    • The target compound’s hydroxy group may confer selectivity for MAO-A over MAO-B, similar to hydroxy-substituted milacemide analogs .
  • Anticancer Activity :
    • Naphthalene-containing acetamides (e.g., pyrimidine-thioacetamides) demonstrate moderate activity (IC50: 20–55 µM) against HCT-1 and MCF-7 cell lines .

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